molecular formula C15H12O B7770387 4-Stilbene carboxaldehyde CAS No. 32555-96-7

4-Stilbene carboxaldehyde

Cat. No.: B7770387
CAS No.: 32555-96-7
M. Wt: 208.25 g/mol
InChI Key: CLXSBHRRZNBTRT-VOTSOKGWSA-N
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Description

4-Stilbene carboxaldehyde, also known as Benzaldehyde,4- (2-phenylethenyl)-, is a chemical compound with the formula C15H12O . It has a molecular weight of 208.2552 .


Synthesis Analysis

The synthesis of stilbene-based compounds, including this compound, has been a subject of research for many years . Various synthetic approaches have been used to create the stilbene scaffold and related structures .


Molecular Structure Analysis

The molecular structure of this compound consists of a stilbene core, which is a 1,2-diphenylethylene . The structure can be represented in both 2D and 3D formats .

Safety and Hazards

4-Stilbene carboxaldehyde is classified as harmful if swallowed and causes serious eye irritation . It is also toxic to aquatic life with long-lasting effects . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

Mechanism of Action

Target of Action

Stilbenes, a class of compounds to which 4-formyl-trans-stilbene belongs, have been found to have many biological actions . They have demonstrated beneficial effects in animal studies, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .

Mode of Action

Stilbenes are known to interact with various biological targets and induce changes that contribute to their therapeutic effects . They are known to affect several pathways involved in the regulation of fat metabolism, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota .

Biochemical Pathways

Stilbenes are synthesized via the Shikimate pathway, where stilbene synthase (STS) catalyzes the formation of simple monomeric stilbene . They affect several biochemical pathways, including those involved in fat metabolism . These include adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota .

Pharmacokinetics

It’s known that stilbenes, in general, have low oral bioavailability . This is due to their rapid metabolism and elimination from the body .

Result of Action

Stilbenes are known to have a variety of potential benefits such as anti-oxidation, anti-inflammation, anti-carcinogenesis, and particular anti-obesity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Formyl-trans-stilbene. For instance, stilbenes can freely interconvert under UV light exposure . Moreover, the compound’s safety data sheet advises against letting the product enter drains, indicating that it may be sensitive to certain environmental conditions .

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXSBHRRZNBTRT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32555-96-7, 40200-69-9
Record name 4-Stilbene carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032555967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-Stilbenecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Formyl-trans-stilbene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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